n-Ethyl-3-(piperazin-1-yl)azetidine-1-carboxamide is a chemical compound that belongs to the class of azetidine derivatives. It features a piperazine moiety, which is significant in medicinal chemistry due to its presence in various pharmaceuticals. The compound's structure suggests potential applications in therapeutic contexts, particularly in the treatment of neurological disorders and other conditions influenced by central nervous system activity.
The compound can be sourced from chemical suppliers specializing in research chemicals. It is typically available in various purities and quantities, suitable for laboratory use. Specific catalogs, such as those from BenchChem and Chemsrc, provide detailed information about its properties and synthesis .
n-Ethyl-3-(piperazin-1-yl)azetidine-1-carboxamide can be classified as:
The synthesis of n-Ethyl-3-(piperazin-1-yl)azetidine-1-carboxamide typically involves multi-step organic reactions. One common approach includes the reaction of an appropriate azetidine precursor with piperazine derivatives.
n-Ethyl-3-(piperazin-1-yl)azetidine-1-carboxamide can participate in several types of chemical reactions:
These reactions allow for modifications that can enhance biological activity or alter pharmacokinetic properties, making them crucial for drug development processes.
The mechanism of action for n-Ethyl-3-(piperazin-1-yl)azetidine-1-carboxamide is not fully elucidated but is hypothesized to involve interactions with neurotransmitter systems, particularly those related to serotonin and dopamine pathways. This interaction may modulate synaptic transmission and influence behavioral outcomes, making it a candidate for further pharmacological studies.
Relevant data on density, boiling point, and flash point are often provided by suppliers but may vary based on purity and specific formulation.
n-Ethyl-3-(piperazin-1-yl)azetidine-1-carboxamide has potential applications in:
This compound represents a promising area for further research into its pharmacological properties and therapeutic potential.
The synthesis of n-Ethyl-3-(piperazin-1-yl)azetidine-1-carboxamide (CAS: 66196739, C₁₀H₂₀N₄O) relies on convergent strategies combining azetidine and piperazine precursors. A principal route involves Boc-protected intermediates as critical building blocks. tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate (C₁₂H₂₃N₃O₂, CAS: 19360775) serves as the foundational scaffold, where the Boc group shields the piperazine nitrogen during downstream reactions [2]. Subsequent deprotection using trifluoroacetic acid (TFA) liberates the secondary amine, enabling carboxamide installation via reaction with ethyl isocyanate or chloroformate-derived reagents. Alternative pathways employ N-alkylation of azetidine-3-carboxylates (e.g., ethyl azetidine-3-carboxylate hydrochloride, CAS: 405090-31-5) with N-Boc-piperazine, followed by ester reduction and amide coupling [7].
Table 1: Key Intermediates in Azetidine-Piperazine Hybrid Synthesis
Intermediate | CAS Number | Molecular Formula | Role in Synthesis | |
---|---|---|---|---|
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate | 19360775 | C₁₂H₂₃N₃O₂ | Pipereazine-azetidine coupling precursor | |
Ethyl azetidine-3-carboxylate hydrochloride | 405090-31-5 | C₆H₁₂ClNO₂ | Azetidine core functionalization | |
tert-Butyl 3-(piperidin-4-yl)azetidine-1-carboxylate | 1251006-64-0 | C₁₃H₂₄N₂O₂ | Analogous building block for ring fusion | [4] |
Azetidine ring construction is pivotal for achieving the strained 4-membered core. Intramolecular nucleophilic substitution remains the dominant method, where 1,3-dihalopropanes react with primary amines (e.g., benzylamine) under high dilution to minimize oligomerization. For 3-substituted azetidines, Gabriel–Cromwell synthesis is employed: treating a 1,3-bis-electrophile (e.g., 1,3-dibromopropane) with N-protected-aminomalonate diesters yields azetidine-3-carboxylic acid derivatives after decarboxylation [8]. Recent advances utilize ring-closing metathesis (RCM) of diallylamine derivatives with Grubbs catalysts, though this requires subsequent stereoselective functionalization at C3. For n-Ethyl-3-(piperazin-1-yl)azetidine-1-carboxamide, the azetidine is typically pre-formed before piperazine conjugation due to the lability of the carboxamide group under cyclization conditions .
Piperazine regioselectivity is controlled through N-protection/deprotection sequences and steric/electronic differentiation of its two nitrogen atoms. In n-Ethyl-3-(piperazin-1-yl)azetidine-1-carboxamide, the piperazine’s secondary amine links to the azetidine C3 position, while the tertiary carboxamide resides on N1 of the azetidine. Achieving this requires:
The terminal carboxamide installation demands precise acylation protocols to suppress overreaction. Schotten-Baumann conditions (aqueous NaOH, 0–5°C) are optimal for reacting azetidine amines with ethyl chloroformate, generating the unstable ethyl carbamate intermediate, which rearranges to the carboxamide . Alternatively, carbodiimide-mediated coupling (EDC·HCl, HOBt) of azetidine-1-carboxylic acids with ethylamine offers superior yields (>75%) but requires chromatographic purification. Key parameters include:
Table 2: Analytical Data for n-Ethyl-3-(piperazin-1-yl)azetidine-1-carboxamide
Characterization Method | Key Predicted/Reported Features | |
---|---|---|
¹³C NMR | δ 157.8 (C=O), 62.5 (azetidine C1), 58.2 (piperazine CH₂), 46.3 (N-CH₂-CH₃), 35.1 (azetidine C3), 15.2 (CH₃) | |
IR (cm⁻¹) | 3320 (N-H stretch), 1645 (C=O amide I), 1220 (C-N stretch) | |
Mass Spectrometry | m/z 212.16 [M+H]⁺ (C₁₀H₂₀N₄O⁺) | [1] |
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0